Methyl 3-cyano-2-methylpropionate

Description

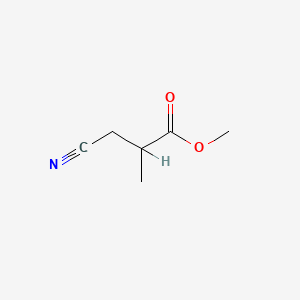

Methyl 3-cyano-2-methylpropionate is an ester derivative of 3-cyano-2-methylpropanoic acid. The esterification replaces the carboxylic acid (-COOH) with a methoxy group (-OCH3). The estimated molecular formula is C6H9NO2, with a molecular weight of 127.14 g/mol (calculated). This compound’s reactivity and applications likely stem from its cyano and ester functional groups, which are common in pharmaceuticals, agrochemicals, and organic synthesis intermediates. However, specific toxicological and environmental impact data remain unstudied .

Properties

CAS No. |

39585-12-1 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

methyl 3-cyano-2-methylpropanoate |

InChI |

InChI=1S/C6H9NO2/c1-5(3-4-7)6(8)9-2/h5H,3H2,1-2H3 |

InChI Key |

OPJCVJWGOWBMJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares Methyl 3-cyano-2-methylpropionate with analogous esters, emphasizing functional groups and molecular properties:

Key Observations:

- Cyano Group Impact: The cyano group in this compound enhances polarity and reactivity compared to non-cyano esters like Methyl 2-methylpropanoate. This group is associated with increased toxicity in related compounds (e.g., methyl 2-cyanoacrylate in ), though specific data is lacking for this compound .

- Mercapto vs. Cyano: Methyl 3-mercaptopropionate’s thiol group (-SH) confers distinct reactivity (e.g., nucleophilic substitution), whereas the cyano group may favor nitrile-specific reactions (e.g., hydrolysis to carboxylic acids) .

- Phenyl vs.

Physicochemical and Environmental Properties

Boiling Point and Solubility Trends:

- Esters with bulky substituents (e.g., phenyl in ) exhibit higher boiling points due to increased molecular weight and van der Waals interactions. This compound, with a smaller methyl group, likely has a lower boiling point than its phenyl analogue.

- Cyano esters are generally less water-soluble than non-polar esters but more soluble than purely hydrocarbon analogues. For example, Methyl 3-mercaptopropionate is sparingly soluble in water but miscible in organic solvents .

Environmental and Health Data:

- Methyl 3-mercaptopropionate : Listed health hazard value of 25 (units unspecified), indicating moderate toxicity .

- Methyl 2-methylpropanoate: Higher health hazard values (370, 37) suggest lower acute toxicity compared to cyano-containing esters .

- This compound: No specific data available; however, cyano groups in compounds like methyl 2-cyanoacrylate are linked to respiratory and dermal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.